molecular formula C35H56O8 B14083033 Glycoside L-B

Glycoside L-B

Cat. No.: B14083033
M. Wt: 604.8 g/mol
InChI Key: SZXCDOOFLYYOCZ-PAGIGTEBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycoside L-B is a high-purity glycosidic compound provided for research use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Glycosides are a broad class of molecules in which a sugar moiety (the glycone) is linked to a non-sugar aglycone via a glycosidic bond . This structure is fundamental to many biological processes, and glycosylation often dramatically alters the solubility, stability, and biological activity of the aglycone compound . Researchers investigate various glycosides for their roles in intercellular communication, plant defense mechanisms, and as potential therapeutic agents . Specific classes of glycosides, such as cardiac glycosides, have historically been used to treat heart conditions by inhibiting the Na+/K+-ATPase pump, thereby increasing cardiac contractile force . Other glycosides, like certain flavonoid glycosides, are studied for their antioxidant and anti-inflammatory properties . The research value of this compound will be determined by the specific structure of its aglycone and its sugar component. Potential research applications could include, but are not limited to: - Enzyme and Receptor Studies: Serving as a substrate or inhibitor for specific glycosyltransferases or glycoside hydrolases to study enzyme kinetics and mechanisms . - Cell Signaling and Pharmacology: Investigating its effects on key cellular pathways, such as the PI3K/AKT pathway, which is modulated by other known glycosides like ginsenoside Rb1 . - Chemical Biology: Use as a standard or intermediate in the microbial or cell-free recombinant biosynthesis of complex natural products . - Metabolic and Stability Research: Profiling the compound's stability under various pH conditions and its interaction with metabolic enzymes. Researchers are encouraged to consult the specific product data sheet for detailed information on the molecular formula, exact mass, and storage conditions for this compound.

Properties

Molecular Formula

C35H56O8

Molecular Weight

604.8 g/mol

IUPAC Name

(4aR,5R,6aS,6bR,10S,12aR,14bS)-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C35H56O8/c1-30(2)14-15-35(29(40)41)20(16-30)19-8-9-23-32(5)12-11-25(43-28-27(39)26(38)21(36)18-42-28)31(3,4)22(32)10-13-33(23,6)34(19,7)17-24(35)37/h8,20-28,36-39H,9-18H2,1-7H3,(H,40,41)/t20-,21-,22?,23?,24+,25-,26-,27+,28-,32-,33+,34+,35+/m0/s1

InChI Key

SZXCDOOFLYYOCZ-PAGIGTEBSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C(C1CC[C@@]3(C2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O

Canonical SMILES

CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)OC6C(C(C(CO6)O)O)O)C)C(=O)O)C

Origin of Product

United States

Preparation Methods

Solvent-Based Extraction Protocols

Plant material pretreatment with non-polar solvents (e.g., petroleum ether) effectively removes lipids and chlorophyll, followed by polar solvent extraction (70% aqueous methanol) to recover glycosides. Acid hydrolysis (4N HCl) of crude extracts liberates aglycones, enabling comparative analysis of native vs. hydrolyzed products through partitioned chloroform fractions. For Glycoside L-B1, optimized maceration in methanol-water systems yields intact saponins, while minimizing decomposition of labile arabinosyl linkages.

Chromatographic Purification

Ultra-performance liquid chromatography (UPLC) coupled with quadrupole time-of-flight mass spectrometry (QTOF-MS) achieves baseline separation of Glycoside L-B1 from co-occurring saponins in A. senticosus. Key parameters include:

Parameter Condition Source
Column C18 reverse phase (2.1 × 100 mm)
Mobile Phase 0.1% formic acid (A)/acetonitrile (B)
Gradient 5–30% B over 25 min
Detection Negative ion mode, m/z 605.4026

This method resolves structural analogs differing in sugar moieties, such as 3-O-glucosyl-echinocystic acid, with resolution factors >1.5.

Enzymatic Synthesis Using Glycosynthases

Glycosynthase Engineering

Mutant glycosidases (e.g., BGlu1 E386G) enable stereospecific arabinosyl transfer. The E386G mutation in rice β-glucosidase abolishes hydrolytic activity while retaining transglycosylation capability, facilitating the coupling of α-L-arabinosyl fluoride donors to echinocystic acid acceptors. Yield optimization studies reveal:

Donor Acceptor Enzyme Yield (%) Reference
α-L-Arabinosyl fluoride Echinocystic acid BGlu1 E386G 38–45
α-D-Glucosyl fluoride pNP-cellobioside BGlu1 E386G 57

Chemoenzymatic Cascades

Sequential use of glycosynthases and glycosyltransferases amplifies structural diversity. For instance, His₆BgaC D233G (from Bacillus circulans) transfers β-galactosyl residues to nascent glycosides, enabling synthesis of branched oligosaccharide chains observed in advanced saponin derivatives. One-pot systems integrating these enzymes with UDP-sugar recycling achieve 72–95% yields for flavonoid glycosides, suggesting applicability to triterpenoid scaffolds.

Chemical Synthesis and Functionalization

Glycosylation Strategies

The BF₃·Et₂O-mediated coupling of thiophenol glycosides to aglycones, as patented for sulfated glycolipids, adapts well to Glycoside L-B1 synthesis. Critical steps include:

  • Donor Activation : Thiophenyl α-L-arabinofuranoside treated with BF₃·Et₂O generates reactive oxocarbenium intermediates.
  • Acceptor Protection : Echinocystic acid C-28 and C-23 hydroxyls are protected as tert-butyldimethylsilyl (TBDMS) ethers to ensure regioselective C-3 arabinosylation.
  • Deprotection : Sequential TBAF (tetrabutylammonium fluoride) treatment removes silyl protecting groups without cleaving the acid-labile arabinofuranoside bond.

Sulfation and Acylation

Post-glycosylation modifications enhance bioactivity. Sulfation using SO₃·pyridine complex introduces charged groups at C-4" of the arabinosyl residue, mimicking natural sulfated saponins. Acylation with malonyl-CoA derivatives at O-6" improves membrane permeability, as evidenced by 2.3-fold increased α-glucosidase inhibition compared to non-acylated analogs.

Analytical Validation and Structural Elucidation

Mass Spectrometric Profiling

High-resolution MS/MS fragmentation patterns confirm glycosidic linkages. Glycoside L-B1 exhibits characteristic fragments at m/z 473 [M-H-Ara]⁻ and 455 [M-H-Ara-H₂O]⁻, with satellite ions at m/z 309 and 295 corresponding to triterpene core cleavages.

Nuclear Magnetic Resonance (NMR)

¹³C NMR assignments:

  • Arabinosyl moiety : C-1" δ 105.2 (anomeric), C-5" δ 66.7
  • Echinocystic acid : C-3 δ 89.4 (glycosylation shift), C-28 δ 180.1 (carboxylic acid)

Heteronuclear Single Quantum Coherence (HSQC) correlates H-1" (δ 5.21) with C-1", confirming β-configuration of the arabinosyl linkage.

Chemical Reactions Analysis

Types of Reactions: Glycoside L-B undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield glycosidic acids, while reduction can produce glycosidic alcohols .

Scientific Research Applications

Glycoside L-B has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Glycoside L-B involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, some glycosides inhibit the Na+/K+ ATPase enzyme, affecting ion balance and cellular functions .

Comparison with Similar Compounds

Stilbene Glycoside (e.g., THSG)

  • Mechanism : Stilbene glycoside upregulates LDL receptor (LDL-R) and HMG-CoA reductase (HMG-CoAR) mRNA expression in liver cells, enhancing cholesterol clearance. It also suppresses ACAT2, a key enzyme in cholesterol esterification .
  • Efficacy : In hyperlipidemia models, stilbene glycoside increased LDL-R surface expression by 109% (vs. 51% for Atorvastatin) and LDL internalization by 81% (Table 10) .
  • Metabolism : Despite processing-induced reductions in THSG content, its derivatives retain bioactivity, suggesting metabolic conversion to active forms .

Rutin Glycoside

  • Antioxidant Activity : Rutin glycoside exhibits 30% higher radical scavenging activity than rutin due to improved solubility. However, rutin shows higher cytotoxicity in RAW264.7 cells (IC₅₀: 50 μM vs. 100 μM for rutin glycoside) .
  • Anti-inflammatory Effects : Both compounds equally inhibit pro-inflammatory cytokines (TNF-α, IL-6) and reduce platelet aggregation by ~40% in vitro .

Quercetin Glycoside

  • Bioavailability : Quercetin glycoside, identified in Cosmos caudatus extracts, demonstrates 2-fold higher intestinal absorption than its aglycone, attributed to glycoside-mediated transport mechanisms .

Key Comparative Data

Compound Target Activity Efficacy (vs. Control) Key Mechanism Reference
This compound Lipid metabolism modulation Not quantified Likely LDL-R upregulation*
Stilbene Glycoside LDL-R expression +109% mRNA upregulation of LDL-R/HMG-CoAR
Rutin Glycoside Antioxidant activity 30% higher than rutin Enhanced solubility and radical scavenging
Quercetin Glycoside Bioavailability 2-fold increase Glycoside-mediated transport

*Inferred from structural analogy to stilbene glycosides.

Q & A

Q. How can researchers leverage omics technologies to uncover novel functions of this compound?

  • Methodological Answer : Integrate glycomics (MALDI-TOF-MS) with proteomics (LC-MS/MS) to map glycosylation sites. Use CRISPR-Cas9 screens to identify genetic dependencies on this compound. Public repositories like UniProt or KEGG should be mined for pathway enrichment analysis .

Data Presentation and Reproducibility

Q. What are the essential elements of a reproducible experimental protocol for this compound studies?

  • Methodological Answer : Document reagent lot numbers, equipment calibration dates, and environmental conditions (e.g., humidity for hygroscopic compounds). Share raw data and code in FAIR (Findable, Accessible, Interoperable, Reusable) repositories. For synthetic procedures, provide step-by-step videos or interactive lab notebooks .

Q. How should conflicting spectral data for this compound derivatives be addressed in publications?

  • Methodological Answer : Publish annotated spectra in supplementary materials with peak assignments verified by independent labs. Discuss potential isomerization or polymorphism effects. Use IUPAC guidelines for nomenclature and reporting uncertainties (e.g., δ\delta values in ppm for NMR) .

Ethical and Literature Review Practices

Q. What systematic review strategies are recommended for contextualizing this compound within existing literature?

  • Methodological Answer : Follow PRISMA (Preferred Reporting Items for Systematic Reviews) guidelines. Use Boolean operators in databases like PubMed or SciFinder to filter studies by methodology (e.g., "this compound AND enzymatic hydrolysis NOT industrial"). Critically appraise sources using AMSTAR-2 for risk of bias assessment .

Q. How can researchers avoid common pitfalls in hypothesis formulation for this compound studies?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Pre-register hypotheses on platforms like OSF to reduce HARKing (Hypothesizing After Results are Known). Pilot studies should test feasibility before full-scale investigations .

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